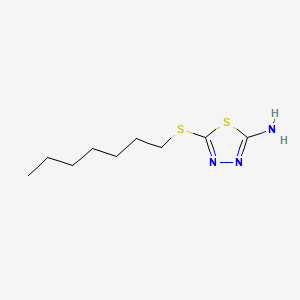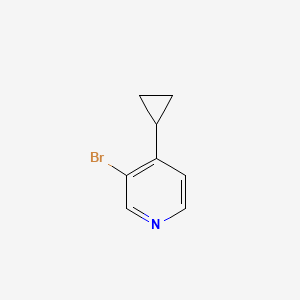
3-Bromo-4-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropylpyridine is a chemical compound with the CAS Number: 1357094-98-4 . It has a molecular weight of 198.06 and its IUPAC name is 3-bromo-4-cyclopropylpyridine . It is a light-red to brown liquid .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-cyclopropylpyridine is 1S/C8H8BrN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Bromo-4-cyclopropylpyridine is a light-red to brown liquid . It has a molecular weight of 198.06 . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
CAS RN |
1357094-98-4 |
|---|---|
Molecular Formula |
C8H8BrN |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-bromo-4-cyclopropylpyridine |
InChI |
InChI=1S/C8H8BrN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
NFGZNLNEMJTRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


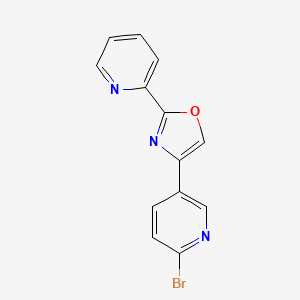
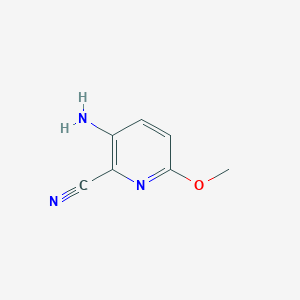

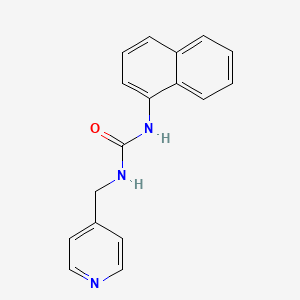
![N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)

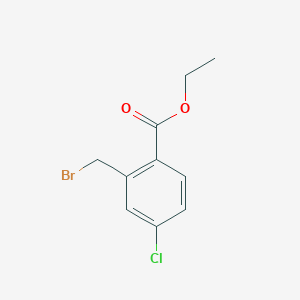
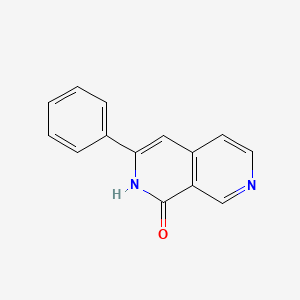
![(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8807093.png)
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8807099.png)
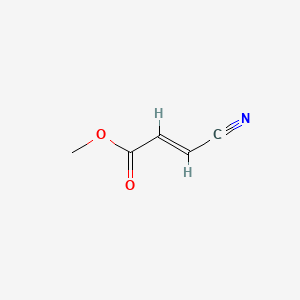

![3-Amino-4-[4-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B8807126.png)
